2-(4-Amino-2-methylphenoxy)ethan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(4-Amino-2-methylphenoxy)ethan-1-ol” is represented by the InChI code: 1S/C9H13NO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5,10H2,1H3 . This compound has a molecular weight of 167.21 .It has a molecular weight of 167.21 . The InChI code for this compound is 1S/C9H13NO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5,10H2,1H3 .
Scientific Research Applications
Molecular Structure Analysis
Research on compounds structurally related to "2-(4-Amino-2-methylphenoxy)ethan-1-ol" includes the crystal structure analysis of 1,2-bis(2-aminophenoxy)ethane, which exhibits intermolecular interactions significant in materials science and crystal engineering (Rademeyer et al., 2005).
Synthesis and Characterization of Schiff Base Ligands
Schiff base ligands derived from reactions involving amino and phenol components demonstrate applications in coordination chemistry and catalysis. A study synthesized novel Schiff base ligands showing DNA binding activity, suggesting potential in bioactive material development (Kurt et al., 2020).
Coordination Complexes and Catalysis
Complexes incorporating amino-azo-phenol ligands, related in structure to the subject compound, were studied for their synthesis, characterization, and catalytic activities. These complexes show potential in various catalytic reactions, highlighting the versatility of amino-phenol derivatives in catalysis (Pattanayak et al., 2015).
Biomimetic Morphogenesis
A closely related compound, 1,2-bis(4-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, was utilized to control the crystallization of calcium carbonate, showing the potential of amino-phenol derivatives in biomimetic and materials chemistry (Xie et al., 2005).
Fluorescent Sensors and Logic Gate Applications
Amino-phenol derivatives have been applied in the development of fluorescent sensors for metal ions, demonstrating their utility in environmental monitoring and bioimaging. Such compounds exhibit specific responses to metal ions, underscoring their importance in chemical sensor technology (Yadav & Singh, 2018).
Safety and Hazards
Properties
IUPAC Name |
2-(4-amino-2-methylphenoxy)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVAZXHGZOINOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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